molecular formula C11H19ClO2 B1583141 4-tert-Butylcyclohexyl chloroformate CAS No. 42125-46-2

4-tert-Butylcyclohexyl chloroformate

Cat. No.: B1583141
CAS No.: 42125-46-2
M. Wt: 218.72 g/mol
InChI Key: YXFSGPPQRCUVRL-UHFFFAOYSA-N
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Description

Overview and Significance as a Chemical Intermediate

4-tert-Butylcyclohexyl chloroformate, with the chemical formula C11H19ClO2, is a versatile chemical intermediate. guidechem.comnih.gov It is recognized for its role in organic synthesis, particularly in the preparation of other chemical products. guidechem.com The compound's structure, which includes a cyclohexyl ring substituted with a tert-butyl group and a chloroformate group, makes it a valuable reagent. guidechem.com It is often used in the synthesis of pharmaceutical intermediates and agrochemicals. guidechem.com Furthermore, it serves as a raw material for initiators, highlighting its economic value in the chemical industry. google.com The stability of this compound and its compatibility with a range of reaction conditions enhance its utility in organic chemistry. guidechem.com

The compound is also an intermediate in the synthesis of bis(4-(tert-butyl)cyclohexyl) peroxydicarbonate, a material used in producing polymerizable yellow azo dyes for applications like artificial intraocular lenses. chemicalbook.com

Academic Research Context and Scope

In the realm of academic research, this compound is a subject of interest due to its synthetic applications. The global market for this compound is a topic of research, indicating its relevance in various industries. douglasinsights.com Studies have focused on developing efficient synthesis methods for this compound, aiming to improve yield, purity, and environmental safety. google.com For instance, research has explored the use of inorganic catalysts to replace traditional organic amine catalysts, which simplifies catalyst recycling and reduces pollution. google.com

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling and application in synthesis. It is typically a colorless to yellow liquid with a pungent odor. guidechem.combasf.combasf.com It is sparingly soluble in water. guidechem.com

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C11H19ClO2 nih.govepa.gov
Molecular Weight 218.72 g/mol nih.govepa.gov
IUPAC Name (4-tert-butylcyclohexyl) carbonochloridate nih.gov
CAS Number 42125-46-2 guidechem.comnih.gov
Appearance Colorless liquid with a faint odor. guidechem.com
Solubility Sparingly soluble in water. guidechem.com

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

One documented laboratory-scale synthesis of this compound involves the reaction of 4-tert-butylcyclohexanol (B146172) with bis(trichloromethyl) carbonate (triphosgene) in an organic solvent. google.com This reaction is carried out in the presence of an inorganic catalyst at a temperature between 15-60°C for 6 to 30 hours. google.com After the reaction, the catalyst is filtered out, and the solvent is removed by distillation. The resulting product is then purified by column separation and recrystallization from petroleum ether at low temperatures (-5 to 10°C) for 5 to 24 hours to yield white crystals of the target compound. google.com This method has been shown to produce this compound with a purity of ≥98% and a yield of 75-90%. google.com

Key Starting Materials:

4-tert-Butylcyclohexanol google.com

Bis(trichloromethyl) carbonate (Triphosgene) google.com

Applications in Organic Synthesis

Protecting Group for Amines and Alcohols

The chloroformate group in this compound is reactive towards nucleophiles, such as amines and alcohols. guidechem.com This reactivity allows it to be used as a protecting group, a temporary modification of a functional group to prevent it from reacting while other transformations are carried out on the molecule. The reaction with an amine forms a carbamate, while reaction with an alcohol forms a carbonate ester. guidechem.com This protective strategy is crucial in the synthesis of complex molecules where selective reactions are required. guidechem.com

Synthesis of Other Compounds

Beyond its role as a protecting group, this compound is a key building block for other valuable compounds. Its reaction with nucleophiles is a fundamental step in creating a variety of esters and carbamates. guidechem.com For example, it is a precursor in the synthesis of bis(4-(tert-butyl)cyclohexyl) peroxydicarbonate. chemicalbook.com

Spectroscopic and Analytical Data

Infrared (IR) spectroscopy is a key analytical technique used to characterize this compound. The presence of specific absorption bands in the IR spectrum confirms the structure of the compound. For this compound synthesized via the triphosgene (B27547) method, characteristic peaks are observed at 1799 cm⁻¹, 1237 cm⁻¹, and 1081 cm⁻¹, which are indicative of the target product. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylcyclohexyl) carbonochloridate
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InChI

InChI=1S/C11H19ClO2/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YXFSGPPQRCUVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0052093
Record name 4-tert-Butylcyclohexyl chloroformate
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Molecular Weight

218.72 g/mol
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CAS No.

42125-46-2
Record name 4-(1,1-Dimethylethyl)cyclohexyl carbonochloridate
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Record name Carbonochloridic acid, 4-(1,1-dimethylethyl)cyclohexyl ester
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Record name Carbonochloridic acid, 4-(1,1-dimethylethyl)cyclohexyl ester
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Record name 4-tert-Butylcyclohexyl chloroformate
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Record name 4-tert-butylcyclohexyl chloroformate
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Synthetic Methodologies for 4 Tert Butylcyclohexyl Chloroformate

Phosgenation-Based Syntheses

Phosgenation, the reaction of an alcohol with phosgene (B1210022) (COCl₂), is a conventional and direct method for producing chloroformates. This process involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the chloroformate, with hydrogen chloride as a byproduct.

In a typical industrial batch process, 4-tert-butylcyclohexanol (B146172) is dissolved in an inert solvent, and phosgene gas is bubbled through the solution. The reaction is generally performed at low to moderate temperatures to control its exothermicity and minimize the formation of byproducts, such as carbonates, which can arise from the reaction of the newly formed chloroformate with another molecule of the alcohol. A key challenge in batch phosgenation is ensuring precise stoichiometric control of the highly toxic and gaseous phosgene, which can lead to safety hazards and increased production costs. google.com Catalysts, such as hexaalkylguanidinium chlorides, have been shown to be highly effective in promoting the conversion of carboxylic acids to acid chlorides with phosgene and are noted for their stability and reusability. thieme-connect.de

To mitigate the risks associated with handling large quantities of phosgene in batch reactors, continuous flow systems have been developed. In such systems, small, controlled streams of the alcohol solution and phosgene are continuously mixed in a microreactor. This approach offers enhanced safety due to the small reaction volume and superior heat and mass transfer, leading to better reaction control and potentially higher yields. Methods for producing chloroformate compounds by mixing solutions of triphosgene (B27547) (which generates phosgene in situ), an amine, and an alcohol in a flow-type reactor have been developed, highlighting a move towards safer and more efficient production. google.com While specific applications for 4-tert-butylcyclohexyl chloroformate are not widely detailed, the principles established for other aliphatic alcohols are directly applicable. google.commdpi.com These systems allow for the safe and efficient synthesis of chloroformates in high yields. google.com

The efficiency of phosgenation is highly dependent on reaction conditions. The stoichiometry between the alcohol and phosgene is a critical parameter. An excess of phosgene is often used to ensure complete conversion of the alcohol and to suppress the formation of the corresponding carbonate. However, this necessitates a subsequent step to remove the unreacted, toxic phosgene. The reaction is typically conducted in aprotic solvents like toluene (B28343) or dichloromethane (B109758) at temperatures ranging from 0 to 50°C. The hydrogen chloride byproduct is often removed by an inert gas stream or neutralized by the addition of a tertiary amine base.

ParameterTypical Range/ConditionPurpose
Reactant Ratio Slight to moderate excess of phosgeneEnsure complete alcohol conversion; suppress carbonate formation.
Temperature 0 - 50 °CControl reaction exothermicity and minimize side reactions.
Solvent Aprotic solvents (e.g., Toluene, Dichloromethane)Dissolve reactants and facilitate the reaction.
Byproduct Removal Inert gas sparging or addition of a baseRemove HCl to drive the reaction to completion.

Triphosgene-Based Syntheses

Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer and more easily handled substitute for phosgene gas. nih.govnih.gov In the presence of a catalyst, triphosgene decomposes to generate three equivalents of phosgene in situ, which then reacts with the alcohol. mdma.ch

The synthesis of this compound using triphosgene involves dissolving 4-tert-butylcyclohexanol and triphosgene in a suitable organic solvent. google.com The reaction is typically activated by a nucleophilic catalyst, often an organic amine like pyridine (B92270) or a tertiary amine. nih.govgoogle.com The molar ratio of 4-tert-butylcyclohexanol to triphosgene is a key variable, with typical ratios ranging from 1:0.3 to 1:0.9. google.com The reaction can be performed under mild conditions, often at temperatures between 15°C and 60°C, with reaction times varying from 6 to 30 hours. google.com Upon completion, the catalyst is typically filtered off, the solvent is removed via distillation, and the final product is purified by column chromatography and recrystallization. google.com

A significant development in triphosgene-based synthesis is the replacement of traditional organic amine catalysts with solid inorganic catalysts. google.com This innovation addresses issues related to catalyst removal and environmental pollution. One patented method describes the use of artificial zeolite as an effective inorganic catalyst for the reaction between 4-tert-butylcyclohexanol and triphosgene. google.com This approach simplifies the workup process, as the solid catalyst can be easily removed by filtration and potentially reused, thereby reducing synthesis costs. google.com The use of this method has been reported to produce this compound with high purity (≥98%) and yields ranging from 75% to 90%. google.com

Research Findings: Triphosgene Synthesis with Inorganic Catalyst google.com

ParameterCondition
Alcohol Reactant 4-tert-butylcyclohexanol
Phosgene Source Triphosgene (bis(trichloromethyl) carbonate)
Catalyst Artificial Zeolite (solid inorganic)
Solvent Dichloromethane
Reactant Molar Ratio 1 (alcohol) : 0.7 (triphosgene)
Temperature Room Temperature (15-60°C range)
Reaction Time 24 hours (6-30 hour range)
Purity ≥98%
Yield 75-90%

Optimization of Reaction Parameters (Temperature, Time, Solvent Volume)

The synthesis of this compound from 4-tert-butylcyclohexanol and bis(trichloromethyl) carbonate is highly dependent on the optimization of key reaction parameters. Scientific literature indicates that the reaction temperature, duration, and the volume of the organic solvent are pivotal in maximizing product yield and purity.

The reaction is typically conducted at a temperature range of 15°C to 60°C. google.com This moderate temperature range suggests a balance between achieving a sufficient reaction rate and preventing potential side reactions or decomposition of the product. The reaction time is also a critical factor, generally spanning from 6 to 30 hours. google.com The extended reaction time ensures the complete conversion of the starting materials.

The volume of the organic solvent, such as dichloromethane, is another parameter that requires careful consideration. The amount of solvent used is generally 10 to 30 times the volume of the 4-tert-butylcyclohexanol. google.com This ratio is crucial for ensuring that the reactants are adequately dissolved and can interact effectively, while also facilitating subsequent purification steps.

The following table, derived from experimental examples, illustrates the impact of varying reaction parameters on the yield of this compound.

Table 1: Optimization of Reaction Parameters for the Synthesis of this compound

Molar Ratio (Alcohol:Triphosgene) Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
1:0.7 Artificial Zeolite 40 8 84 ≥98
1:0.7 Y-type Molecular Sieve Not specified Not specified 79 98

This table is generated based on data from patent CN101492375B. google.com

Comparative Analysis of Synthetic Routes

The synthesis of chloroformates, including this compound, can be achieved through different routes, primarily involving either phosgene or a safer substitute like bis(trichloromethyl) carbonate (triphosgene).

Phosgene vs. Bis(trichloromethyl) Carbonate (Triphosgene) in Terms of Safety and Cost

The choice between phosgene and triphosgene as a reagent for producing this compound involves a significant trade-off between safety, reactivity, and cost.

Safety: Phosgene is an extremely toxic and hazardous gas, which poses significant risks in handling and requires specialized equipment and safety protocols. google.com In contrast, triphosgene is a stable crystalline solid at room temperature, making it considerably safer and easier to handle, store, and transport. nih.gov This has led to triphosgene being widely adopted as a convenient substitute for phosgene gas. nih.gov

Reactivity and Yield: Phosgene is noted to be significantly more reactive than triphosgene. sigmaaldrich.com This higher reactivity can allow reactions to proceed under milder conditions and may lead to higher yields in some cases. sigmaaldrich.com For instance, in the synthesis of benzyl (B1604629) chloroformate, the use of phosgene resulted in a 97% yield after distillation, whereas optimizations with triphosgene yielded no more than 15%. sigmaaldrich.com However, modern methods utilizing triphosgene with appropriate catalysts have demonstrated high yields, often between 75-90%, for the synthesis of this compound. google.com

Advantages of Inorganic Catalysis in Triphosgene Routes

In synthetic routes employing triphosgene, the choice of catalyst is crucial. Traditionally, organic amine catalysts have been used. However, the adoption of solid inorganic catalysts presents several distinct advantages.

A key benefit of using solid inorganic catalysts, such as Y-type molecular sieves or artificial zeolites, is the simplification of the post-reaction workup. google.com These solid catalysts can be easily separated from the reaction mixture by simple filtration. google.com This contrasts with soluble organic amine catalysts, which can be difficult to remove and may lead to contamination of the final product. google.com

Post-Synthesis Purification Strategies and Yield Optimization

Filtration and Distillation Techniques

The initial step in the purification process typically involves the removal of the solid inorganic catalyst. This is efficiently achieved through filtration of the reaction mixture. google.com

Following the removal of the catalyst, the mother liquor, which contains the product, unreacted starting materials, and the solvent, is subjected to distillation. google.com The purpose of this distillation is primarily to remove the organic solvent, concentrating the crude product. google.com This step is crucial for preparing the product for further purification.

Column Separation Methods

After the initial filtration and distillation, column separation is employed to isolate the this compound from any remaining impurities. google.com This chromatographic technique is essential for achieving the high purity (≥98%) required for the final product. google.com

Following column separation, a final purification step of recrystallization is often performed. The separated product is recrystallized from a solvent such as petroleum ether at a low temperature, typically between -5°C and 10°C, for a period of 5 to 24 hours. google.com This process yields the final product as white crystals of this compound. google.com

Table 2: List of Chemical Compounds

Compound Name
This compound
4-tert-Butylcyclohexanol
Acetic acid
Artificial Zeolite
Benzyl chloroformate
Bis(trichloromethyl) carbonate
Dichloromethane
Petroleum ether
Phosgene
Triphosgene

Recrystallization Procedures

The final step in the synthesis of this compound often involves a purification process to isolate the target compound from unreacted starting materials and byproducts. Recrystallization is a common and effective method for achieving high purity of the final product. This process relies on the principle of differential solubility of the desired compound and impurities in a selected solvent system at varying temperatures.

Detailed research findings from synthetic methodologies indicate that petroleum ether is a suitable solvent for the recrystallization of this compound. google.com The general procedure involves dissolving the crude product, which is often obtained after column separation, in an appropriate amount of petroleum ether. google.com The resulting solution is then cooled to induce crystallization.

The specific conditions for recrystallization can be varied to optimize the yield and purity of the final white crystalline product. google.com Key parameters that are manipulated include the recrystallization temperature and the duration of the crystallization period. google.com Research has demonstrated that conducting the recrystallization at sub-zero to low ambient temperatures is effective. google.com

For instance, after initial separation of the product through column chromatography using a solvent system of petroleum ether and methylene (B1212753) chloride, the isolated product is dissolved in petroleum ether and subjected to recrystallization in a freezer for 24 hours to yield white crystals. google.com In a described synthesis, this method resulted in a product yield of 90%. google.com

The following tables summarize the recrystallization conditions and corresponding outcomes as documented in various synthetic examples.

Table 1: Recrystallization Parameters for this compound

ParameterValueReference
SolventPetroleum Ether google.com
Temperature-5 to 10 °C google.com
Duration5 to 24 hours google.com

Table 2: Exemplary Results of this compound Synthesis and Recrystallization

ExampleRecrystallization ConditionsYieldPurityReference
1Petroleum ether, freezer, 24 hours90%≥98% google.com
2Petroleum ether, -5 to 10 °C, 5-24 hours83%98% google.com
3Petroleum ether, -5 to 10 °C, 5-24 hours75%98% google.com
4Petroleum ether, -5 to 10 °C, 5-24 hours78%98% google.com
5Petroleum ether, -5 to 10 °C, 5-24 hours79%98% google.com
6Petroleum ether, -5 to 10 °C, 5-24 hours87%99% google.com

Chemical Reactivity and Transformations of 4 Tert Butylcyclohexyl Chloroformate

Nucleophilic Substitution Reactions

The primary reactions of 4-tert-butylcyclohexyl chloroformate involve nucleophilic substitution at the carbonyl carbon, leading to the displacement of the chloride ion. These reactions are fundamental to its application as a protecting group for alcohols and amines and as an intermediate in the synthesis of other compounds. chemicalbook.comguidechem.com

This compound readily reacts with alcohols to form carbonate esters. mdpi.com This transformation is a standard method for the introduction of the 4-tert-butylcyclohexyloxycarbonyl protecting group. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the carbonyl carbon of the chloroformate. This is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct that is formed. google.com

The general reaction is as follows:

R'-OH + 4-tert-Bu-C6H10-O(CO)Cl → 4-tert-Bu-C6H10-O(CO)OR' + HCl

The reaction of this compound with primary and secondary amines yields the corresponding carbamates. mdpi.com This reaction is a cornerstone of its use in medicinal chemistry and drug design for the synthesis of complex molecules. rsc.org The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion. A base is typically required to scavenge the liberated hydrogen chloride. rsc.org

The general reaction with a primary amine is:

R'-NH2 + 4-tert-Bu-C6H10-O(CO)Cl → 4-tert-Bu-C6H10-O(CO)NHR' + HCl

The reaction with a secondary amine follows a similar pathway:

R'R''NH + 4-tert-Bu-C6H10-O(CO)Cl → 4-tert-Bu-C6H10-O(CO)NR'R'' + HCl

Carbamates derived from this chloroformate are often stable compounds and serve as important intermediates in organic synthesis. rsc.org

While specific studies on the reaction of this compound with nitriles are not extensively documented, the general reactivity of chloroformates with nitriles in the presence of a Lewis acid, such as antimony(V) chloride, is known to produce N-alkylnitrilium salts. In a study involving various chloroformates, it was found that (2-tert-butylcyclohexyl) chloroformate reacts with nitriles to yield N-tert-alkylnitrilium salts. This suggests that this compound would likely exhibit similar reactivity, leading to the formation of the corresponding N-(4-tert-butylcyclohexyl)nitrilium salt. These nitrilium salts can be subsequently hydrolyzed to form amides.

Decomposition Pathways and Instability Factors

This compound is a thermally sensitive compound and is also susceptible to hydrolysis. chemicalbook.commdpi.com Understanding its decomposition pathways is crucial for its safe handling and storage.

The thermal decomposition of this compound can be initiated at temperatures as low as 50 °C. mdpi.com This decomposition is reported to be catalyzed by metallic compounds, particularly iron salts. mdpi.com The primary products of this thermal degradation are hydrogen chloride and carbon dioxide. mdpi.com The decomposition of saturated alkyl chloroformates can proceed through an ion-pair mechanism, which may lead to rearranged alkyl halides. google.comresearchgate.net In the case of secondary alkyl chloroformates, the formation of alk-1-enes as the main olefinic products is thought to occur via an intramolecular cis-elimination. google.com

While the prompt mentions the formation of tert-butylhexanal as a decomposition product, the available literature does not substantiate this specific product for this compound. The primary documented decomposition products are hydrogen chloride and carbon dioxide. mdpi.com

Decomposition Factors for this compound

Factor Consequence Reference
Elevated Temperature Decomposition starts at 50 °C mdpi.com
Metallic Compounds Catalyzes decomposition mdpi.com

This compound is sparingly soluble in water and reacts with moisture to undergo hydrolysis. chemicalbook.commdpi.com This reaction leads to the formation of 4-tert-butylcyclohexanol (B146172) and hydrogen chloride, resulting in the generation of acidic conditions. mdpi.com The hydrolysis of chloroformates, in general, can proceed through different mechanisms depending on the structure of the chloroformate and the reaction conditions. mdpi.com For many chloroformates, the hydrolysis is a higher-order reaction where one water molecule acts as a nucleophile and a second water molecule can act as a general base catalyst. mdpi.com

4-tert-Bu-C6H10-O(CO)Cl + H2O → 4-tert-Bu-C6H10-OH + CO2 + HCl

Due to its reactivity with water, it is recommended to store this compound in a dry environment. mdpi.com

Catalysis of Decomposition by Metallic Compounds

The decomposition of chloroformates can be influenced by the presence of various catalysts. While organic amines are traditionally used, research has also explored the use of inorganic catalysts to facilitate these reactions, offering advantages such as easier recovery and reduced environmental impact. google.com

In the synthesis of this compound from 4-tert-butylcyclohexanol and bis(trichloromethyl) carbonate, solid inorganic catalysts have been employed. google.com This method serves as an alternative to traditional processes that use organic amine catalysts. google.com The use of an inorganic catalyst allows for its convenient recycling and minimizes environmental pollution. google.com

A notable application involving a metallic compound is the use of nickel and photoredox catalysis for the direct cross-coupling between unactivated C(sp³)–H bonds and chloroformates. nih.gov This method facilitates intermolecular C–C bond formation under mild conditions. nih.gov While this research demonstrates a metallic compound's role in a reaction involving a chloroformate, it focuses on a specific C-C bond formation rather than the general decomposition of the chloroformate itself. nih.gov

Stereochemical Aspects in Chemical Transformations

The stereochemistry of the 4-tert-butylcyclohexyl ring system plays a crucial role in directing the outcomes of chemical reactions involving this compound. The fixed conformation of the cyclohexyl ring, due to the bulky tert-butyl group, allows for the distinct reactivity of its cis and trans isomers.

Reactions Involving cis- and trans-Isomers of this compound

The cis and trans isomers of this compound exhibit different reactivity profiles, largely dictated by the axial or equatorial position of the chloroformate group. In the more stable chair conformation, the bulky tert-butyl group occupies an equatorial position to minimize steric hindrance. chemicalforums.comreddit.com This results in the chloroformate group being in an axial position in the cis-isomer and an equatorial position in the trans-isomer.

The relative stability of the isomers influences their reaction rates. The cis-isomer, with its axial chloroformate group, is generally higher in energy and more reactive than the more stable trans-isomer, where the chloroformate group is in the less hindered equatorial position. chemicalforums.comreddit.com This difference in reactivity is observed in various transformations, including solvolysis and decomposition reactions.

For instance, in oxidation reactions of the corresponding alcohols, the cis-isomer reacts faster than the trans-isomer. chemicalforums.com This is attributed to the greater accessibility of the axial hydroxyl group in the cis-isomer compared to the equatorial hydroxyl group in the trans-isomer. chemicalforums.com This principle of differential reactivity based on stereoisomerism extends to reactions involving the chloroformate derivatives.

Stereochemical Outcomes in Substitution and Elimination Reactions (e.g., Inversion)

The stereochemical outcome of substitution and elimination reactions of this compound is highly dependent on the starting isomer and the reaction conditions. The rigid cyclohexane (B81311) framework allows for a clear distinction between reactions that proceed with retention or inversion of configuration at the carbon atom bearing the chloroformate group.

In solvolysis reactions, the nature of the solvent and the presence of any catalysts or additives can dictate the stereochemical course. For example, reactions proceeding through an SN2-type mechanism would be expected to result in an inversion of configuration. Conversely, mechanisms involving the formation of a carbocation intermediate could lead to a mixture of products with both retained and inverted stereochemistry.

The formation of elimination products, such as 4-tert-butylcyclohexene, is also a common pathway in the reactions of this compound. The stereochemistry of the starting material can influence the regioselectivity and stereoselectivity of these elimination reactions, in accordance with principles such as the Zaitsev and Hofmann rules, and the requirement for an anti-periplanar arrangement of the leaving group and a proton in E2 reactions.

Influence of Silver Salts and Solvolysis Conditions on Product Formation

The solvolysis of chloroformates is a well-studied reaction, and the product distribution is known to be sensitive to the solvent and the presence of additives like silver salts. Silver salts can assist in the departure of the chloride ion from the chloroformate group, promoting the formation of a carbocationic intermediate.

In the context of this compound, the use of silver salts would likely accelerate the rate of solvolysis. The resulting 4-tert-butylcyclohexyl cation can then be trapped by the solvent (solvolysis) to form an alcohol or an ether, or it can undergo elimination to yield 4-tert-butylcyclohexene. The ratio of substitution to elimination products is influenced by the nucleophilicity and basicity of the solvent.

For example, in a highly ionizing, non-nucleophilic solvent, the formation of the carbocation is favored, potentially leading to a higher proportion of the elimination product. Conversely, in a more nucleophilic solvent, the substitution product may be favored. The stereochemistry of the starting cis- or trans-isomer will also play a significant role in the product distribution and their stereochemistry.

Pyridine-Catalyzed Decarboxylation

Pyridine and other tertiary amines are known to catalyze the decomposition of chloroformates. This catalysis typically proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, forming a substituted carbamoyl (B1232498) ammonium (B1175870) salt as an intermediate. This intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) and elimination of a proton to yield an alkene.

In the case of this compound, the reaction with pyridine would lead to the formation of 4-tert-butylcyclohexene. The mechanism involves the formation of a 1-(4-tert-butylcyclohexyloxycarbonyl)pyridinium chloride intermediate. Subsequent abstraction of a proton from the cyclohexane ring by the chloride ion or another base, coupled with the elimination of carbon dioxide and pyridine, results in the formation of the alkene.

The use of pyridine as a catalyst for this transformation is a common synthetic strategy for the preparation of alkenes from alcohols via their chloroformate derivatives. The stereochemistry of the starting chloroformate isomer can influence the ease of this elimination reaction, with the isomer allowing for a more favorable anti-periplanar arrangement for the E2-like elimination proceeding more readily.

Interactive Data Table of Research Findings

Section Key Reactant/Catalyst Transformation Key Finding
3.2.3Inorganic CatalystSynthesisCan replace organic amines, allowing for easier catalyst recovery and reduced environmental pollution. google.com
3.2.3Nickel/Photoredox CatalystC-C Bond FormationEnables direct cross-coupling between unactivated C(sp³)–H bonds and chloroformates. nih.gov
3.3.1cis- and trans-IsomersOxidation of corresponding alcoholsThe cis-isomer reacts faster due to the greater accessibility of the axial hydroxyl group. chemicalforums.com
3.3.3Silver SaltsSolvolysisCan promote the formation of a carbocation intermediate, influencing the ratio of substitution to elimination products.
3.3.4PyridineDecompositionCatalyzes decarboxylation to form 4-tert-butylcyclohexene.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Reagent for Alcohol and Amine Protection

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of certain functional groups to ensure that a reagent reacts only at the desired position in a molecule. wikipedia.org 4-tert-Butylcyclohexyl chloroformate serves as a crucial reagent for this purpose, specifically for the protection of alcohols and amines. guidechem.com

The chloroformate group reacts with the nucleophilic alcohol or amine group to form a carbonate or carbamate, respectively. guidechem.com This newly formed group, the 4-tert-butylcyclohexyloxycarbonyl (Boc) group, effectively "masks" the alcohol or amine, preventing it from participating in subsequent reactions. The steric bulk of the tert-butylcyclohexyl group enhances the stability of the protecting group, making it robust enough to withstand a variety of reaction conditions. pmarketresearch.com After the desired chemical transformations are completed elsewhere in the molecule, the protecting group can be removed in a deprotection step, regenerating the original alcohol or amine. This strategy of protection and deprotection is fundamental to the synthesis of complex organic molecules. wikipedia.org

Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound is a widely used chemical intermediate in the production of pharmaceuticals and agrochemicals. google.com Its ability to introduce the 4-tert-butylcyclohexyl group into a molecule is highly valued. pmarketresearch.com This structural unit can influence the biological activity and physical properties of the final product.

In the pharmaceutical sector, the compound is used in the synthesis of active pharmaceutical ingredients (APIs). pmarketresearch.com For example, it is employed as a key protecting group in the production of certain protease inhibitors used in antiviral therapies. pmarketresearch.com The steric hindrance provided by the 4-tert-butylcyclohexyl group can improve the specificity of chemical reactions, which is critical for controlling the stereochemistry of drug molecules. pmarketresearch.com

In the agrochemical industry, this chloroformate is used to synthesize more effective and environmentally stable herbicides and fungicides. pmarketresearch.com Introducing the tert-butylcyclohexyl moiety can enhance the stability of the active compounds, for instance, by making them less susceptible to degradation by sunlight. pmarketresearch.com This leads to longer efficacy in the field, a desirable trait for modern agricultural products. pmarketresearch.com

Precursor in Polymer Chemistry and Materials Development

The compound plays a pivotal role as a precursor in the synthesis of polymers and advanced materials. basf.com Its primary application in this field is in the creation of polymerization initiators. google.com

A major industrial use of this compound is as the primary raw material for synthesizing Bis(4-tert-butylcyclohexyl) peroxydicarbonate. chemicalbook.comchemicalbook.com This organic peroxide is a highly effective radical initiator, a substance that triggers polymerization reactions. The synthesis involves the reaction of this compound with a peroxide source. This resulting peroxydicarbonate is a white, free-flowing powder. wqhxcomposite.com

Table 1: Properties of Bis(4-tert-butylcyclohexyl) peroxydicarbonate

Property Value Reference
Chemical Name Bis(4-tert-butylcyclohexyl) peroxydicarbonate wqhxcomposite.com
CAS Number 15520-11-3 wqhxcomposite.com
Molecular Formula C₂₂H₃₈O₆ wqhxcomposite.com
Appearance White, free-flowing powder wqhxcomposite.com
Active Oxygen Content ca. 3.81% wqhxcomposite.com
Half-life (10h) 41°C (in 0.1 M benzene) wqhxcomposite.com

| SADT (Self-Accelerating Decomposition Temperature) | ca. 45°C | wqhxcomposite.com |

This table is interactive. Click on the headers to sort.

Bis(4-tert-butylcyclohexyl) peroxydicarbonate, marketed under trade names like Perkadox 16, is a preferred initiator for the polymerization of various monomers, most notably vinyl chloride. wqhxcomposite.comnouryon.com It is used in the production of polyvinyl chloride (PVC) through suspension polymerization. wqhxcomposite.comgoogle.com The initiator thermally decomposes to generate free radicals, which then initiate the chain reaction of vinyl chloride monomer polymerization.

The choice of initiator is critical for controlling the polymerization rate and the properties of the resulting polymer. nouryon.com Bis(4-tert-butylcyclohexyl) peroxydicarbonate is valued for its activity at relatively low temperatures, typically in the range of 45-60°C. wqhxcomposite.com It is often used in combination with other, more thermally stable peroxides to maintain a constant rate of polymerization throughout the reaction. wqhxcomposite.com

The incorporation of the bulky tert-butylcyclohexyl group can impart desirable properties to specialty polymers. While direct use of the chloroformate to build the main polymer chain is less common, its derivatives are significant. For example, the use of Bis(4-tert-butylcyclohexyl) peroxydicarbonate as an initiator incorporates the 4-tert-butylcyclohexyl end-groups into the polymer chains. Furthermore, it is a raw material for creating polymerizable dyes used in applications like artificial intraocular lenses. chemicalbook.comchemicalbook.comchemicalbook.com The inclusion of such bulky, aliphatic groups into a polymer can enhance its thermal stability, solubility in organic solvents, and modify its mechanical properties. pmarketresearch.com In the field of high-performance materials, such as those used in aerospace and automotive composites, incorporating these moieties into polymer backbones can increase thermal stability to over 200°C. pmarketresearch.com

Broader Utility in Fine Chemical Production and Derivatization

Beyond its major roles, this compound is a versatile reagent for producing a variety of other fine chemicals. google.com It serves as a raw material for catalysts and dyes. indiafinechemicals.com Its reactive chloroformate group can react with various nucleophiles, enabling the synthesis of a wide range of derivatives. guidechem.com For example, it is used to produce 4-tert-butylcyclohexyl acetate, a compound valued for its woody and fruity fragrance in the perfume industry. google.com This demonstrates the compound's utility in creating molecules where the specific properties of the 4-tert-butylcyclohexyl group are desired for reasons other than polymerization or biological activity.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Bis(4-tert-butylcyclohexyl) peroxydicarbonate
Vinyl chloride
Polyvinyl chloride (PVC)
Dilauroyl peroxide
Polyimides
4-tert-butylcyclohexanol (B146172)
Bis(trichloromethyl) carbonate
Di(2-ethylhexyl) peroxydicarbonate

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of 4-tert-Butylcyclohexyl chloroformate by probing the molecular vibrations and the magnetic environments of its atoms.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of this compound, the FTIR spectrum provides clear evidence of its key structural features. The presence of the chloroformate group is unequivocally confirmed by a strong absorption band corresponding to the carbonyl (C=O) stretch, which is a defining characteristic of this compound class. Additional peaks corresponding to C-O and C-Cl bonds further validate the structure.

Published data from synthesis procedures indicates that the compound exhibits distinct and telling absorption peaks. nih.gov A very strong and sharp peak appears around 1799 cm⁻¹, which is characteristic of the carbonyl stretching vibration in a chloroformate. nih.gov Other significant peaks are observed at approximately 1237 cm⁻¹ and 1081 cm⁻¹, which are indicative of the C-O stretching vibrations within the ester and chloroformate functionalities. nih.gov

Table 1: Characteristic FTIR Absorption Peaks for this compound

Frequency (cm⁻¹) Bond Vibration Functional Group
~1799 C=O Stretch Chloroformate
~1237 C-O Stretch Chloroformate/Ester

Data sourced from patent literature detailing the compound's synthesis and analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing detailed information about the carbon and proton framework of a molecule. While publicly accessible databases indicate the existence of ¹³C NMR spectra for this compound, specific chemical shift data is not widely disseminated. nih.gov However, based on the known structure, a ¹³C NMR spectrum would be expected to show a set of distinct signals corresponding to the different carbon environments in the molecule.

The most downfield signal would be for the carbonyl carbon of the chloroformate group. The carbons of the cyclohexane (B81311) ring would appear in the aliphatic region, with the carbon atom bonded to the oxygen (C-O) appearing at a lower field than the other ring carbons due to the electronegative oxygen atom. The quaternary carbon of the tert-butyl group and the carbons of its three methyl groups would also produce characteristic signals.

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR for vibrational analysis. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, a Raman spectrum would be expected to clearly show the C-Cl stretching vibration of the chloroformate group, which can sometimes be weak in FTIR. The various C-C stretching and bending modes of the cyclohexane ring and tert-butyl group would also be visible, providing a comprehensive vibrational fingerprint of the molecule.

Chromatographic Separation Methods for Product Isolation and Purity Determination

Chromatographic techniques are vital for both the purification of this compound after synthesis and the assessment of its final purity.

For product isolation on a preparative scale, column chromatography is an effective method. nih.gov Following synthesis, the crude product can be purified by passing it through a stationary phase, such as silica (B1680970) gel, using a non-polar mobile phase like petroleum ether. nih.gov This process separates the target compound from catalysts and less-polar or more-polar byproducts. The final product is often obtained as a white crystalline solid after recrystallization from the collected fractions, achieving purities of 98% or higher. nih.gov

For the analytical determination of purity, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable. Reverse-phase HPLC methods, similar to those used for related compounds like 4-tert-Butylcyclohexyl acetate, can be readily adapted. chemicalbook.com Such methods effectively separate the main compound from impurities.

Table 2: Exemplary Chromatographic Conditions for Analysis of 4-tert-Butylcyclohexyl Derivatives

Parameter HPLC Method GC Method
Column Reverse-Phase (e.g., Newcrom R1, C18) Capillary (e.g., Carbowax 20M)
Mobile Phase/Carrier Gas Acetonitrile/Water with acid (e.g., formic) Helium or Hydrogen
Detector UV, Mass Spectrometry (MS) Flame Ionization Detector (FID), MS

| Application | Purity assessment, impurity profiling | Purity, residual reactant analysis |

Conditions are based on established methods for structurally related analytes and starting materials. chemicalbook.comorgsyn.org

Methods for Quantifying Byproducts and Residual Reactants

The quality of this compound is dependent on minimizing the levels of unreacted starting materials and side products. The primary residual reactant of concern is 4-tert-butylcyclohexanol (B146172). chemicalbook.com

Gas Chromatography (GC) is the predominant technique for quantifying this and other volatile impurities. orgsyn.org By using a calibrated GC method, it is possible to detect and quantify the amount of residual 4-tert-butylcyclohexanol in the final product with high sensitivity, often down to parts-per-million (ppm) levels. douglasinsights.com This method can also separate and quantify geometric isomers (cis/trans) of both the starting material and the final product, as well as other potential byproducts formed during the reaction. orgsyn.orgdouglasinsights.com

Theoretical and Mechanistic Studies

Mechanistic Investigations of Chloroformate Reactions (e.g., Nucleophilic Pathways)

The reactions of chloroformates, including 4-tert-Butylcyclohexyl chloroformate, predominantly involve nucleophilic substitution at the carbonyl carbon. The specific mechanism, however, can vary depending on the substrate structure, the nucleophile, and the solvent conditions. Generally, two primary competing pathways are considered for chloroformate reactions: the addition-elimination mechanism and the ionization (S_N1-like) mechanism. mdpi.com

The addition-elimination pathway (bimolecular mechanism) involves the initial attack of a nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate. This is followed by the expulsion of the chloride leaving group. This mechanism is favored by strong nucleophiles and in less ionizing solvents. For most primary and secondary alkyl chloroformates, this pathway is dominant. mdpi.commdpi.com The reaction rate in this case is dependent on the concentration of both the chloroformate and the nucleophile (S_N2-like kinetics). libretexts.orglibretexts.org

The ionization pathway (unimolecular mechanism) involves the slow, rate-determining dissociation of the chloroformate to form an acylium ion intermediate and a chloride ion. This is rapidly followed by the attack of the nucleophile on the highly reactive acylium ion. This pathway is favored for substrates that can form stabilized carbocations, in highly ionizing, non-nucleophilic solvents (like fluoroalcohols), and is characterized by a rate that is primarily dependent on the chloroformate concentration (S_N1-like kinetics). mdpi.comacs.org

For this compound, the secondary nature of the cyclohexyl carbon attached to the oxygen suggests a propensity to react via a bimolecular addition-elimination mechanism in most common solvents. However, the bulky tert-butyl group can influence the reaction course. Kinetic studies on similar alkyl chloroformates show that electron-donating groups can favor the ionization pathway, while electron-withdrawing groups favor the addition-elimination pathway. mdpi.com

A comparative analysis of reaction mechanisms for various chloroformates is presented below:

Chloroformate TypeDominant Mechanism(s)Influencing Factors
Aryl ChloroformatesAddition-EliminationHigh energy of the corresponding phenyl cation disfavors the ionization pathway. mdpi.com
Methyl ChloroformateAddition-EliminationHigh energy of the methyl cation disfavors the ionization pathway. mdpi.com
Ethyl ChloroformateAddition-Elimination (dominant), IonizationThe addition-elimination channel dominates in most solvents, but the ionization pathway becomes significant in highly ionizing, weakly nucleophilic solvents. acs.org
Isopropyl ChloroformateS_N1-like (dominant)The secondary isopropyl group provides better stabilization for a developing positive charge compared to ethyl, favoring the ionization pathway. acs.org
n-Octyl ChloroformateAddition-EliminationTypical behavior for a primary alkyl chloroformate. mdpi.com

The reaction of this compound with carboxylic acids, in the presence of a base like pyridine (B92270), is a common method for forming mixed anhydrides, which can then be used for esterification. nih.gov Mechanistic studies on analogous systems suggest this proceeds through the formation of an N-acylpyridinium intermediate. nih.gov

Computational Chemistry Approaches (e.g., Solvation, Dynamics, Photochemistry)

Computational chemistry provides powerful tools to investigate the nuanced aspects of chloroformate reactivity that are difficult to probe experimentally.

Solvation and Dynamics: The choice of solvent is critical in determining the reaction pathway. acs.org Computational models can simulate the explicit interactions between the chloroformate and solvent molecules. Polar solvation dynamics play a crucial role, especially in reactions involving charged intermediates like the acylium ion in the ionization pathway. unige.ch The solvent's ability to stabilize the transition state or intermediates through hydrogen bonding and dielectric effects can significantly alter the reaction barrier. unige.ch For instance, studies on the solvolysis of ethyl chloroformate have utilized the extended Grunwald-Winstein equation, which correlates reaction rates with solvent nucleophilicity (N_T) and ionizing power (Y_Cl), to dissect the contributions of competing mechanisms. acs.org Similar computational analyses for this compound would be invaluable in predicting its reactivity across a range of solvent environments. The dynamics of solvent reorganization around the reactant and transition states occur on picosecond timescales and can be modeled to understand the elementary steps of the solvation process. capes.gov.brrsc.org

Photochemistry: Recent research has explored the photochemical synthesis of chloroformates from an alcohol and chloroform (B151607) (CHCl3) in the presence of oxygen and UV light. organic-chemistry.orgacs.org This method generates phosgene (B1210022) in situ, which then reacts with the alcohol. kobe-u.ac.jp Computational studies can model the photochemical decomposition of chloroform and the subsequent reaction pathways, helping to optimize reaction conditions and understand the formation of byproducts. While not a degradation pathway for the chloroformate itself, it represents a modern, computationally-assisted approach to its synthesis.

Stereoelectronic Effects and Steric Hindrance in Reactivity

The reactivity of this compound is profoundly influenced by its three-dimensional structure, particularly the steric bulk of the tert-butyl group and the stereochemistry of the cyclohexane (B81311) ring.

Steric Hindrance: The term steric hindrance refers to the slowing of chemical reactions due to steric bulk, which arises from the spatial arrangement of atoms. wikipedia.orgnumberanalytics.com The large tert-butyl group on the cyclohexane ring "locks" the ring into a chair conformation where this bulky group predominantly occupies an equatorial position to minimize steric strain. This has significant consequences for the reactivity of the chloroformate group attached at the C1 position.

The two diastereomers, cis- and trans-4-tert-Butylcyclohexyl chloroformate, will exhibit different reactivities.

In the trans isomer, the chloroformate group is also in an equatorial position.

In the cis isomer, the chloroformate group is forced into an axial position.

Nucleophilic attack on the carbonyl carbon may be more or less hindered depending on the isomer. Axial attack is generally more sterically hindered by the syn-axial hydrogen atoms of the cyclohexane ring. This steric hindrance can raise the activation energy of the reaction, making the cis isomer potentially less reactive in bimolecular reactions than the trans isomer. numberanalytics.com The repulsion between the electron clouds of the approaching nucleophile and the atoms of the cyclohexyl ring is a key destabilizing factor. youtube.com

Stereoelectronic Effects: Stereoelectronic effects refer to the influence of orbital overlap on the energy and reactivity of a molecule. In the case of the cis isomer, the axial C-O bond of the chloroformate group has a specific stereoelectronic relationship with the C-C bonds of the cyclohexane ring. The alignment of the σ* anti-bonding orbital of the axial C-O bond with the adjacent axial C-H and C-C σ-bonds can lead to hyperconjugation effects that may influence the stability of the ground state and the transition state. During an ionization reaction, the departure of the chloroformate group from an axial position might be stereoelectronically more favorable than from an equatorial position, potentially altering the balance between the addition-elimination and ionization pathways for the cis isomer compared to the trans isomer.

The interplay of these effects is summarized below:

IsomerChloroformate PositionExpected Steric Hindrance (for S_N2)Potential Stereoelectronic Effects
cis AxialHigher (due to syn-axial interactions)Favorable alignment for hyperconjugation; potentially favored for ionization.
trans EquatorialLower (more accessible to nucleophiles)Less pronounced stereoelectronic assistance compared to axial departure.

The solvation of sterically hindered molecules can also be more difficult, which can surprisingly lead to increased reactivity in some cases by making a charged site less stabilized and therefore more reactive. youtube.com Computational modeling is essential to fully untangle these competing steric and stereoelectronic factors for each isomer of this compound.

Safety and Environmental Considerations in Research and Industrial Handling

Hazard Identification and Risk Assessment

4-tert-Butylcyclohexyl chloroformate is classified as a hazardous substance, with GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications indicating significant risks upon exposure. nih.govguidechem.com It is identified as a combustible material that may burn but does not ignite readily. noaa.gov The compound is a colorless to yellow liquid with a pungent odor. basf.com

Table 1: GHS Hazard Classification for this compound
Hazard ClassHazard CategoryHazard StatementReference
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled nih.govguidechem.com
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage nih.govguidechem.com
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage nih.gov
Hazardous to the aquatic environment, long-term hazardCategory 3H412: Harmful to aquatic life with long lasting effects nih.gov
Corrosive to metals-H290: May be corrosive to metals guidechem.com

Inhalation of this compound is a significant route of exposure with severe consequences. It is classified as toxic if inhaled. nih.govguidechem.com Vapors or mists of the substance can cause irritation to the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath. nj.gov High levels of exposure can result in more severe conditions, including a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency. nj.gov The substance is also described as being corrosive to the respiratory tract.

Direct contact with this compound poses a severe risk to the skin and eyes. nih.gov It is classified as causing severe skin burns and eye damage. nih.govguidechem.com Contact can lead to irritation, and in more severe cases, chemical burns. nj.gov For the eyes, contact can cause serious damage and may be lachrymatory, meaning it stimulates the flow of tears. Immediate and thorough rinsing with water is critical following any eye contact, and medical attention from an ophthalmologist is advised.

This compound exhibits hazardous reactivity with several classes of substances. It is known to be incompatible with bases (including amines), strong oxidizing agents, and alcohols. noaa.gov The compound will react with water, sometimes violently, which can release toxic, corrosive, or flammable gases. noaa.gov This reaction with water or moist air can also generate significant heat, increasing the concentration of fumes in the air. noaa.gov Contact with metals may lead to the evolution of flammable hydrogen gas. noaa.gov Furthermore, the presence of trace amounts of metal salts can cause vigorous or explosive reactions with certain ethers, such as diisopropyl ether. noaa.gov The substance is also noted to be moisture-sensitive.

Safe Handling Protocols in Laboratory and Industrial Settings

Given the identified hazards, strict adherence to safe handling protocols is mandatory when working with this compound. All equipment used during handling must be properly grounded. noaa.gov It is also crucial to prevent the substance from entering drains or waterways.

Comprehensive personal protective equipment is required to prevent any direct contact with the substance.

Table 2: Required Personal Protective Equipment (PPE)
Body PartRequired PPEJustificationReference
HandsChemical-resistant glovesTo prevent skin contact and burns. Gloves must be inspected before use.
Eyes/FaceSafety glasses with side-shields, face shieldTo protect against splashes and vapors causing severe eye damage. rbnainfo.com
Skin/BodyProtective clothing, lab coatTo prevent skin contact and contamination of personal clothing. Contaminated clothing must be washed before reuse. guidechem.com
RespiratoryAppropriate respirator when ventilation is inadequate; self-contained breathing apparatus in case of fire.To protect against toxic and corrosive inhalation hazards. rbnainfo.com

Adequate ventilation is a critical engineering control for managing the risks associated with this compound. Operations should be conducted in a well-ventilated area, and local exhaust ventilation should be used to control the generation of vapors or mists. tcichemicals.com For spills, a vapor-suppressing foam may be used to reduce the level of airborne vapors. noaa.gov In all settings, efforts should be made to avoid breathing in any vapor, mist, or gas. rbnainfo.com

Prevention of Electrostatic Discharge and Ignition Sources

Handling this compound requires stringent measures to prevent the buildup of static electricity and to eliminate potential ignition sources. noaa.goveternis.com All equipment used during handling must be properly grounded and bonded. noaa.goveternis.com Electrical, ventilating, and lighting equipment in areas where the compound is used or stored should be explosion-proof. eternis.com It is crucial to use only non-sparking tools to avoid generating sparks that could ignite vapors. eternis.com

General precautions include keeping the chemical away from heat, sparks, open flames, and hot surfaces. eternis.com All potential ignition sources, such as smoking, flares, or sparks, must be strictly prohibited from the immediate area of handling and storage. noaa.gov When heated, its vapors can form explosive mixtures with air, creating explosion hazards in indoor, outdoor, and sewer environments. noaa.gov

Emergency Response Procedures for Incidents

In the event of an incident involving this compound, immediate and appropriate emergency procedures are critical to mitigate harm. The primary step is to isolate the spill or leak area for at least 50 meters (150 feet) in all directions for liquids. noaa.gov Only personnel wearing appropriate protective clothing should be allowed to approach damaged containers or spilled material. noaa.gov If a leak can be stopped without risk, it should be done immediately. noaa.gov A vapor-suppressing foam may be used to reduce vapors; however, it is noted that most foams will react with the material and release corrosive or toxic gases. noaa.gov

First Aid Measures for Exposure

Exposure to this compound requires immediate first aid, followed by professional medical attention. framochem.com It is recommended to show the material safety data sheet to the attending doctor. The following table outlines the recommended first aid measures for different types of exposure. framochem.comguidechem.comtcichemicals.com

Exposure RouteFirst Aid MeasuresCitations
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice. framochem.comguidechem.comtcichemicals.com
Skin Contact Immediately take off all contaminated clothing. guidechem.com Rinse the skin with plenty of water for at least 15 minutes. framochem.com If skin irritation occurs, get medical advice. tcichemicals.com Contaminated clothing must be washed before reuse. guidechem.comtcichemicals.com framochem.comguidechem.comtcichemicals.com
Eye Contact Rinse cautiously and immediately with plenty of water for several minutes, also under the eyelids. guidechem.comfishersci.com Remove contact lenses if present and easy to do, and continue rinsing. guidechem.com If eye irritation persists, seek medical attention or call an ophthalmologist. fishersci.com guidechem.comfishersci.com
Ingestion Rinse the mouth with water. guidechem.comtcichemicals.com Do NOT induce vomiting. guidechem.com If the person feels unwell, call a poison center or physician. tcichemicals.com If the person is conscious, give small quantities of water to drink, but stop if they feel sick, as vomiting can be dangerous. rbnainfo.com guidechem.comtcichemicals.comrbnainfo.com

Spill Containment and Cleanup Protocols

In the case of a spill, the primary actions are to contain the substance and prevent its spread. Isolate the spill area immediately. noaa.gov Provide adequate ventilation and remove all ignition sources. eternis.com Personnel involved in cleanup should wear appropriate protective equipment to avoid contact with the skin and eyes and to prevent inhalation of vapors. eternis.comtcichemicals.com

The spilled material should be contained using sand or inert powder. eternis.com It should then be soaked up with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder. fishersci.com It is critical to NOT use water on the spilled substance or inside containers. noaa.gov Water spray can be used to reduce or divert the vapor cloud drift, but runoff should not contact the spilled material. noaa.gov Prevent the spill from entering waterways, sewers, basements, or confined areas. noaa.gov The collected material should be kept in suitable, closed containers for disposal according to local regulations. eternis.comfishersci.comfishersci.com

Firefighting Strategies and Appropriate Extinguishing Media

Firefighting strategies for this compound depend on the scale of the fire. The compound is combustible but does not ignite readily. noaa.gov However, it can react with water, sometimes violently, to release toxic and corrosive gases, and containers may explode when heated. noaa.gov Fire will produce irritating, corrosive, and/or toxic gases. noaa.gov

For a small fire , appropriate extinguishing media include CO2, dry chemical, dry sand, or alcohol-resistant foam. noaa.gov For a large fire , water spray, fog, or alcohol-resistant foam should be used. noaa.gov It is important to avoid aiming straight or solid streams directly onto the product. noaa.gov If it can be done safely, undamaged containers should be moved away from the fire area. noaa.gov Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear. fishersci.comfishersci.com Runoff from fire control or dilution water may be corrosive and/or toxic and can cause environmental contamination. noaa.gov

Storage and Transportation Requirements

Proper storage and transportation are essential for maintaining the stability and safety of this compound. It should be stored in its original, closed, and labeled container. framochem.com The storage area must be a cool, dry, and well-ventilated place. framochem.comguidechem.comfishersci.comfishersci.com Containers should be kept tightly closed. eternis.comguidechem.comfishersci.comfishersci.com Due to its moisture-sensitive nature, storage in a dry environment is critical. fishersci.com

For transportation, the compound is assigned UN number 2747 and is classified under hazard class 6.1. nextsds.com It falls into Packing Group III, indicating low danger. nextsds.com Refrigerated transport is recommended. framochem.com The tunnel code for transport is (E), which specifies restrictions for passage through road tunnels. nextsds.com

Conditions for Safe Storage (Temperature, Incompatible Materials)

Specific conditions must be met to ensure safe storage. The compound is sensitive to heat and moisture. eternis.comfishersci.com

ParameterStorage ConditionCitations
Temperature Store in a cool place; a storage temperature below 0°C is specified in some sources. eternis.comframochem.comfishersci.com
Incompatible Materials Avoid contact with bases (including amines), strong oxidizing agents, alcohols, and metallic compounds (especially iron salts). noaa.govframochem.comfishersci.comfishersci.com
Decomposition Contact with metallic compounds can catalyze its decomposition, yielding hydrogen chloride and carbon dioxide, which can increase pressure inside the container. framochem.com
Other Conditions Contents may develop pressure upon prolonged storage, so caution should be used when opening containers. fishersci.com

The substance may react vigorously or even explosively if mixed with diisopropyl ether or other ethers in the presence of trace metal salts. noaa.gov

Considerations for Refrigerated Transport

The transportation of this compound requires careful temperature control to maintain its stability and quality. Refrigerated transport is specified for this compound, with a recommended storage temperature of below 0°C. framochem.com This measure is crucial because the compound begins to decompose at 50°C. framochem.com

During prolonged storage, it is advisable to re-evaluate the product's quality by measuring key parameters such as its color, and the levels of hydrogen chloride and 4-tert-butylcyclohexanol (B146172), which are potential decomposition products. framochem.com The compound's sensitivity to heat and its potential for decomposition, which can lead to pressure buildup in containers from the release of hydrogen chloride and carbon dioxide, underscore the necessity of maintaining refrigerated conditions throughout transit. framochem.com

Waste Management and Environmental Protection

Effective waste management and environmental protection are critical when handling this compound due to its hazardous properties and potential for environmental harm. The compound is recognized as being harmful to aquatic life with long-lasting effects. nih.gov

Proper disposal of this compound waste is governed by regulations for hazardous materials. In the United States, key legislation includes the Toxic Substances Control Act (TSCA), which grants the Environmental Protection Agency (EPA) the authority to regulate the disposal of chemical substances that pose an unreasonable risk to health or the environment. ricardo.com Additionally, the Resource Conservation and Recovery Act (RCRA) controls the management of hazardous waste from its creation to its final disposal. ricardo.com

A primary method for neutralizing this compound waste is through reaction with an alkaline solution. framochem.com For spills or waste involving similar reactive halides, a general procedure involves slowly adding the substance to a pail of cold water, allowing it to stand for 24 hours, testing the pH, and neutralizing the solution if necessary before it is taken to a waste disposal facility. ust.hk All waste must be stored in compatible, tightly sealed containers. ust.hk

Preventing the environmental release and contamination of this compound is a key aspect of its handling. This compound reacts with water and moisture in the air, which can generate corrosive and toxic gases. noaa.gov Therefore, measures must be taken to prevent its entry into waterways, sewers, basements, or confined areas. noaa.gov The U.S. Clean Water Act (CWA) makes it illegal to discharge pollutants from a point source into navigable waters without a permit. ricardo.com

In the event of a spill, immediate action should be taken to isolate the area. noaa.gov It is crucial to avoid contact with water; a vapor-suppressing foam may be used to reduce vapors. noaa.gov All equipment used in handling should be grounded, and only non-sparking tools should be used. nj.gov Personnel handling the substance must wear appropriate protective equipment, including gloves, goggles, a mask, and protective clothing, to prevent skin and eye contact. framochem.com

Regulatory Landscape and Research Implications

Inclusion in Chemical Inventories

The presence of a chemical on a national inventory is a primary indicator of its commercial status. For 4-tert-Butylcyclohexyl chloroformate, its inclusion in key international inventories confirms its use in commerce.

Under the United States Toxic Substances Control Act (TSCA), which mandates the Environmental Protection Agency (EPA) to compile and maintain a list of all existing chemical substances manufactured, processed, or imported into the U.S., this compound is listed with an "ACTIVE" status. nih.govepa.govchemradar.com This designation signifies that the substance is currently in commercial use in the United States. nih.govchemradar.com The TSCA Inventory is a foundational component of chemical regulation in the U.S., and an "active" listing is necessary for a chemical to be manufactured or imported without requiring a premanufacture notice (PMN) for a "new" chemical. wiley.law

In the European Union, the European Chemicals Agency (ECHA) manages the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. This compound is registered under REACH and has been assigned the EC number 255-670-9. europa.eu Its registration dossier indicates that it is an actively registered substance, confirming its legal status for manufacture or import into the European market. nih.goveuropa.eu

A summary of its status in these key inventories is provided below.

Regulatory Inventory Identifier Status
EPA (TSCA) CAS RN: 42125-46-2Active
ECHA (REACH) EC No: 255-670-9Registered

This table summarizes the regulatory inventory status of this compound in the United States and the European Union.

Harmonized Classification and Labeling Standards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating the hazards of chemical products. nih.govguidechem.com this compound has been classified under this system, and its hazards are recognized by regulatory bodies such as ECHA.

The compound is classified as causing severe skin burns and eye damage, being toxic if inhaled, and being harmful to aquatic life with long-lasting effects. nih.govdguv.de ECHA's classification and labeling (C&L) inventory, which aggregates notifications from manufacturers and importers, confirms these hazard classifications. nih.gov The GHS pictograms associated with these hazards are "Corrosive" and "Acute Toxic." nih.gov

The harmonized hazard classifications and corresponding codes for this compound are detailed in the table below.

Hazard Class Hazard Category GHS Hazard Statement
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Hazardous to the Aquatic Environment, Long-Term HazardChronic 3H412: Harmful to aquatic life with long lasting effects
Supplemental Hazard-EUH071: Corrosive to the respiratory tract

This table presents the GHS hazard classifications for this compound, as reported in regulatory databases. nih.govguidechem.comdguv.de

Monitoring in Specific Regulatory Programs

Given the increasing concern over chemicals that may interfere with hormonal systems, regulatory agencies have established specific screening programs. The U.S. EPA's Endocrine Disruptor Screening Program (EDSP) was developed to fulfill a mandate under the Federal Food, Drug, and Cosmetic Act and the Food Quality Protection Act of 1996 to screen certain substances for their potential to have effects similar to those produced by naturally occurring hormones like estrogen. chemsafetypro.comfrontiersin.org

The EDSP employs a two-tiered approach, starting with Tier 1 screening to identify substances with the potential to interact with the estrogen, androgen, or thyroid hormone systems. chemsafetypro.comfrontiersin.org this compound is included in the EPA's "Universe of Chemicals for Potential Endocrine Disruptor Screening and Testing." epa.gov Its presence on this list signifies that it has been identified as a candidate for evaluation within the EDSP framework. epa.gov However, inclusion on this list does not in itself indicate that the substance is an endocrine disruptor; rather, it marks it for potential screening and further testing to determine its bioactivity. epa.govtera.org

Ethical Considerations in Research and Industrial Production

The production and research involving this compound, like all chloroformates, carry inherent ethical responsibilities due to the compound's hazardous properties. Chloroformates as a class are known to be corrosive and toxic. nih.govnoaa.gov They are reactive compounds that can hydrolyze in the presence of moisture to form hydrochloric acid and other irritating substances. nih.govnoaa.gov

Ethical considerations in industrial production center on ensuring worker safety and minimizing environmental release. The high acute inhalation toxicity and severe corrosive effects of this compound necessitate stringent engineering controls, such as closed systems and adequate ventilation, as well as the use of appropriate personal protective equipment (PPE) for all personnel involved in its handling. guidechem.comdguv.de Companies have an ethical duty to not only comply with regulatory exposure limits but also to foster a strong safety culture that prioritizes the well-being of employees and the surrounding community.

In research settings, ethical conduct requires a thorough assessment of the risks before any new study is undertaken. This includes evaluating the potential for exposure to laboratory personnel and ensuring that all experiments are designed to use the minimum amount of the substance necessary to achieve the scientific objective. Furthermore, the disposal of waste containing this compound must be managed responsibly to prevent environmental contamination, in line with its classification as harmful to aquatic life. nih.govdguv.de The potential for the compound to cause long-lasting environmental effects places a responsibility on researchers and industrial users to prevent its release into waterways and soil.

Q & A

Q. What are the established synthetic routes for 4-tert-Butylcyclohexyl chloroformate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via chlorination of 4-tert-Butylcyclohexanol or its derivatives. For example, chlorination in acetic acid (e.g., using thionyl chloride or phosgene derivatives) yields the chloroformate ester . Key factors include temperature control (50–70°C) and stoichiometric excess of chlorinating agents to minimize side reactions like hydrolysis. Reaction progress is monitored by TLC or GC-MS to optimize yield (~70–85%) .

Q. How is 4-tert-Butylcyclohexyl chloroformate characterized, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • Spectroscopy : IR spectroscopy identifies the carbonyl stretch (C=O) at ~1770–1790 cm⁻¹ and C-Cl stretches at ~750 cm⁻¹. Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~220–230 g/mol) .
  • Chromatography : GC with non-polar columns (e.g., DB-5) and temperature ramps (50°C to 250°C at 10°C/min) resolves stereoisomers and by-products. Retention indices are cross-referenced with standards .

Q. What are the stability and handling protocols for this compound in laboratory settings?

  • Methodological Answer : The compound is moisture-sensitive and stored under inert gas (N₂/Ar) at 2–8°C. Decomposition products (e.g., COCl₂) require fume hood use. First-aid measures for exposure include rinsing eyes/skin with water for ≥15 minutes and immediate medical consultation for inhalation .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It is used as a derivatizing agent for alcohols and amines to form stable carbamates/carbonates. For example, in peptide chemistry, it protects hydroxyl groups during solid-phase synthesis. Reaction optimization requires anhydrous conditions and catalytic bases (e.g., pyridine) to neutralize HCl byproducts .

Advanced Research Questions

Q. How do reaction mechanisms differ when 4-tert-Butylcyclohexyl chloroformate is used in nucleophilic acyl substitution versus electrophilic aromatic substitution?

  • Methodological Answer :
  • Nucleophilic Substitution : The chloroformate acts as an electrophile, reacting with nucleophiles (e.g., amines) via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, (2) chloride elimination. Kinetic studies (e.g., stopped-flow UV-Vis) reveal rate dependence on solvent polarity and steric hindrance from the tert-butyl group .
  • Electrophilic Reactions : Limited applicability due to steric bulk, but halogenation under Friedel-Crafts conditions (e.g., AlCl₃ catalysis) may occur at activated aromatic rings. Competitive pathways require DFT calculations to predict regioselectivity .

Q. What role does the tert-butyl group play in modulating stereochemical outcomes during derivatization?

  • Methodological Answer : The bulky tert-butyl group induces axial/equatorial isomerism in the cyclohexyl ring, affecting reactivity. For instance, axial conformers show higher reactivity in SN2 reactions due to reduced steric hindrance. Stereochemical analysis via NOESY NMR or X-ray crystallography distinguishes isomers and correlates conformation with reaction rates .

Q. What analytical challenges arise in quantifying trace impurities or decomposition products of this compound?

  • Methodological Answer : Trace analysis is complicated by low volatility and co-elution with matrix components. Solutions include:
  • GC-MS/MS : Using selective ion monitoring (SIM) for fragment ions (e.g., m/z 91 for tert-butyl fragments).
  • Headspace SPME : Pre-concentrates volatile by-products (e.g., COCl₂) with PDMS fibers .

Q. How can reaction safety be optimized for large-scale syntheses involving 4-tert-Butylcyclohexyl chloroformate?

  • Methodological Answer :
  • Engineering Controls : Use closed-loop reactors with pressure relief valves to handle gas evolution (e.g., HCl).
  • PPE : Chemical-resistant gloves (e.g., Viton®) and full-face respirators with organic vapor cartridges.
  • Waste Management : Hydrolyze residual chloroformate with aqueous NaHCO₃ before disposal .

Q. How do contradictions in published synthetic yields arise, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies often stem from variations in purity of starting materials (e.g., 4-tert-Butylcyclohexanol) or moisture levels. Resolution involves:
  • Reproducibility Trials : Replicate reactions under strictly anhydrous conditions.
  • By-Product Analysis : Use LC-HRMS to identify impurities (e.g., cyclohexyl diesters) that reduce yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.